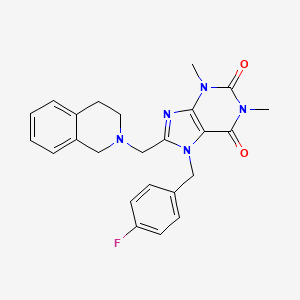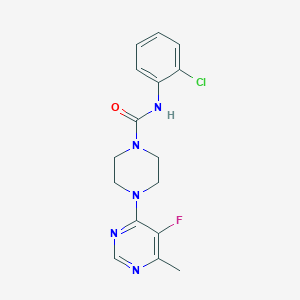
N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating autoimmune diseases. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide works by binding to the JAK enzyme and inhibiting its activity. This prevents the activation of certain immune cells, which can help to reduce inflammation and prevent damage to tissues and organs.
Biochemical and Physiological Effects:
N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, suppressing the immune response, and preventing tissue damage. It has also been shown to improve symptoms in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide for lab experiments is its specificity for the JAK enzyme, which makes it a useful tool for studying the immune response. However, its effects on the immune system can also make it difficult to use in certain types of experiments, and it may have limitations in terms of its efficacy and safety in humans.
Direcciones Futuras
There are several potential future directions for research on N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide, including:
1. Further studies on its efficacy and safety in humans, particularly in the treatment of autoimmune diseases.
2. Exploration of its potential use in other conditions, such as cancer and inflammatory bowel disease.
3. Development of new JAK inhibitors with improved efficacy and safety profiles.
4. Investigation of the mechanisms underlying its effects on the immune system, which could lead to the development of new treatments for autoimmune diseases.
5. Studies on the long-term effects of N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide on the immune system and other physiological processes.
Métodos De Síntesis
The synthesis of N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide involves several steps, including the reaction of 2-chloroaniline with 2,6-difluoropyrimidine-4-amine to form 2-chloro-N-(2,6-difluoropyrimidin-4-yl)aniline. This compound is then reacted with N-(4-methylpiperazin-1-yl)carbonyl chloride to form the final product, N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide has been studied extensively for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. It works by inhibiting the activity of a protein called Janus kinase (JAK), which plays a key role in the immune response.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c1-11-14(18)15(20-10-19-11)22-6-8-23(9-7-22)16(24)21-13-5-3-2-4-12(13)17/h2-5,10H,6-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSMVQVPLCZIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


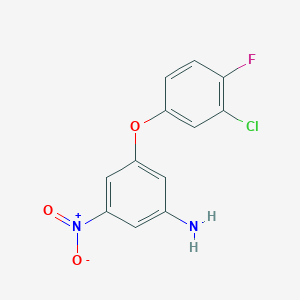
![2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2482928.png)
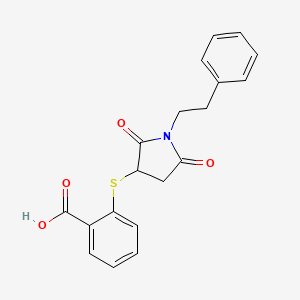
![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2482933.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2482934.png)
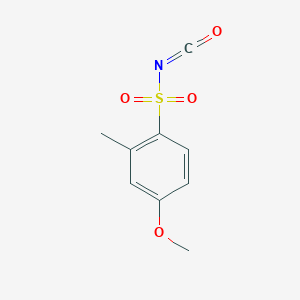
![1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482936.png)

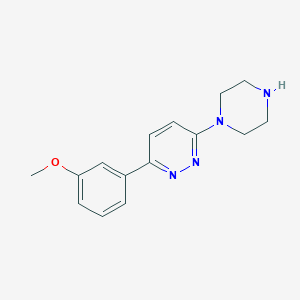
![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2482943.png)
![1-Methyl-3-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2482944.png)
![5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2482946.png)
